molecular formula C6H7NO4S B3326475 4-Acetylfuran-2-sulfonamide CAS No. 256373-95-2

4-Acetylfuran-2-sulfonamide

Cat. No.: B3326475
CAS No.: 256373-95-2
M. Wt: 189.19 g/mol
InChI Key: KWLOBNBTCJHBKM-UHFFFAOYSA-N
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Description

4-Acetylfuran-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a furan ringThe molecular formula of this compound is C6H7NO4S, and it has a molecular weight of 189.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylfuran-2-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method is widely used due to its efficiency and simplicity . The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine on the sulfonyl chloride.

Industrial Production Methods: In industrial settings, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides. This process is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylfuran-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Acetylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: 4-Acetylfuran-2-sulfonamide is unique due to its specific structure, which combines a furan ring with a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-acetylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-4(8)5-2-6(11-3-5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLOBNBTCJHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310765
Record name 4-Acetyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256373-95-2
Record name 4-Acetyl-2-furansulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256373-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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